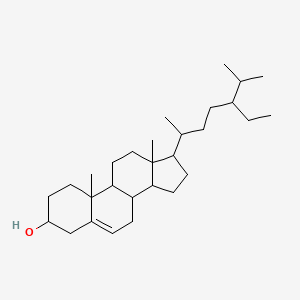

Stigmast-5-en-3beta-ol

Descripción general

Descripción

Stigmast-5-en-3beta-ol is a natural product found in Tetragonia tetragonoides, Dioscorea dumetorum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anti-Diabetic Potential

- Glucose Uptake Regulation : Stigmast-5-en-3beta-ol enhances glucose uptake, suggesting its potential in managing insulin resistance and diabetes. It functions through the PI3K dependent pathway in L6 myotubes, a rat skeletal muscle model (Sujatha et al., 2010).

- Antidiabetic Activity in Mice : The compound was isolated from the chloroform extract of Aristolochia indica and showed significant antidiabetic effects in alloxan-induced diabetic mice, along with antioxidant properties (Karan et al., 2012).

Anticancer Properties

- Antiproliferative Effects : Stigmast-5-en-3-ol, isolated from Dendronephthya gigantea, has shown prominent antiproliferative effects on leukemia and breast cancer cell lines. Its action is mediated through the mitochondria-dependent apoptotic pathway (Fernando et al., 2018).

- Cytotoxic Activity : Various studies have isolated stigmast-5-en-3beta-ol and related compounds from different plant sources, demonstrating cytotoxic effects against various cancer cell lines (Farabi et al., 2017).

Anti-Inflammatory Activity

- Hexane Extracts of Bursera simaruba : Studies on hexane extracts containing stigmast-5-en-3beta-ol have shown strong anti-inflammatory activity comparable to phenylbutazone (Carretero et al., 2008).

Neuroprotective and Other Effects

- Nerve Growth Factor Potentiation : Compounds including stigmast-5-en-3beta-ol isolated from Verbena littoralis enhanced nerve growth factor-mediated neurite outgrowth, suggesting potential neuroprotective effects (Li et al., 2003).

- Hypoglycaemic Effect : Stigmast-4-en-3-one, derived from stigmast-5-en-3beta-ol, demonstrated significant hypoglycaemic effects in diabetic rats, indicating its potential in diabetes management (Jamaluddin et al., 1995).

Algicidal and Herbicidal Activity

- Rice Hull Extracts : Extracts from rice hulls containing steroidal compounds including stigmast-5-en-3beta-ol showed significant inhibitory activities against harmful algae and weeds, suggesting its use in environmentally friendly agricultural practices (Chung et al., 2007).

Propiedades

Número CAS |

68555-08-8 |

|---|---|

Nombre del producto |

Stigmast-5-en-3beta-ol |

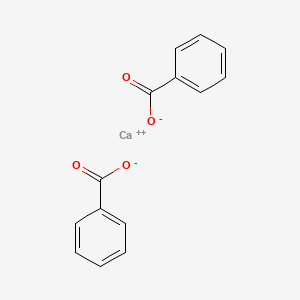

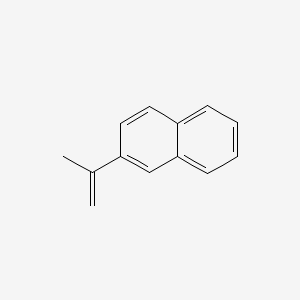

Fórmula molecular |

C29H50O |

Peso molecular |

414.7 g/mol |

Nombre IUPAC |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3 |

Clave InChI |

KZJWDPNRJALLNS-UHFFFAOYSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

SMILES canónico |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Otros números CAS |

68555-08-8 19044-06-5 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propanenitrile, 3,3'-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1580883.png)